Aztreonam - 149496-40-2

Aztreonam

Catalog Number: EVT-1516624
CAS Number: 149496-40-2
Molecular Formula: Cl3H2InO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aztreonam is a Monobactam Antibacterial.
Aztreonam is a parenterally administered, synthetic monobactam antibiotic that is specifically active against aerobic gram-negative bacilli is resistant to many beta-lactamases. Aztreonam therapy is often accompanied by mild, asymptomatic elevations in serum aminotransferase levels, but it has not been reported to cause clinically apparent liver injury.
Aztreonam is a monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum with bactericidal activity. Aztreonam preferentially binds to and inactivates penicillin-binding protein-3 (PBP-3), which is involved in bacterial cell wall synthesis, thereby inhibiting bacterial cell wall integrity and leading to cell lysis and death. This agent differs from other beta-lactam antibiotics because it is resistant to beta-lactamase hydrolysis, and it is usually used to treat infections caused by gram-negative aerobic microorganisms.
A monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum. It is resistant to beta-lactamases and is used in gram-negative infections, especially of the meninges, bladder, and kidneys. It may cause a superinfection with gram-positive organisms.
Source and Classification

Aztreonam was first introduced in the 1980s and is derived from the fermentation of specific strains of bacteria. It is classified under the following categories:

  • Chemical Class: Monobactams
  • Mechanism of Action: Inhibits bacterial cell wall synthesis
  • Spectrum of Activity: Primarily effective against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli.
Synthesis Analysis

The synthesis of Aztreonam involves several chemical reactions that produce high yields and purities. Two notable methods include:

  1. Aqueous Hydrolysis Method:
    • This method utilizes a starting material that undergoes hydrolysis in an aqueous environment, yielding Aztreonam with a purity exceeding 99% and yields between 70-75% .
    • The process involves dissolving azetidine derivatives in acetonitrile and triethylamine, followed by careful pH adjustments and phase separations to isolate the final product.
  2. Acyl Chloride Method:
    • A more recent approach that prevents damage to the β-lactam ring by using acyl chlorides during synthesis .
    • This method emphasizes environmental sustainability by recycling reagents like triphenylphosphine oxide, achieving high yields and purities.
Molecular Structure Analysis

Aztreonam has a unique molecular structure that is pivotal to its function as an antibiotic. The structural formula can be represented as follows:

C13H16N6O8S\text{C}_{13}\text{H}_{16}\text{N}_{6}\text{O}_{8}\text{S}

Structural Data

  • Molecular Weight: 363.4 g/mol
  • Chemical Structure: It features a monocyclic β-lactam ring fused with a thiazole ring, contributing to its antibacterial properties.
  • 3D Structure: The spatial configuration allows for effective binding to penicillin-binding proteins in bacteria, inhibiting cell wall synthesis.
Chemical Reactions Analysis

Aztreonam participates in several chemical reactions that are critical for its synthesis and functionality:

  • Hydrolysis Reactions: Under physiological conditions, Aztreonam can undergo hydrolysis, which may affect its stability and efficacy .
  • Binding Reactions: The interaction with penicillin-binding proteins leads to irreversible binding, effectively disrupting bacterial cell wall synthesis.
Mechanism of Action

Aztreonam exerts its antibacterial effect through the inhibition of bacterial cell wall synthesis. The mechanism involves:

  1. Binding to Penicillin-Binding Proteins (PBPs):
    • Aztreonam binds specifically to PBPs located in the bacterial cell membrane.
  2. Inhibition of Cross-Linking:
    • This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan layers, ultimately leading to cell lysis.

The effectiveness of Aztreonam against Gram-negative bacteria stems from its ability to penetrate the outer membrane and reach PBPs.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; slightly soluble in organic solvents like methanol.
  • Stability: Stable at room temperature but sensitive to hydrolysis in aqueous solutions.

Chemical Properties

  • pH Range: Typically around 5.0–7.0 when dissolved.
  • Melting Point: Approximately 150°C.
  • Storage Conditions: Should be stored in a cool, dry place away from light.
Applications

Aztreonam is primarily used in clinical settings for treating infections caused by Gram-negative bacteria. Its applications include:

  • Treatment of Infections: Effective against urinary tract infections, respiratory infections, and sepsis caused by susceptible organisms.
  • Use in Allergic Patients: A preferred option for patients with penicillin allergies due to its distinct structure.
  • Research Applications: Used in studies investigating antibiotic resistance mechanisms and drug interactions .
Introduction to Aztreonam

Aztreonam is a monocyclic β-lactam (monobactam) antibiotic with potent and selective activity against aerobic Gram-negative bacteria. As the only clinically approved monobactam, it occupies a unique niche in antimicrobial chemotherapy due to its distinct chemical structure, mechanism of action, and resistance profile [4] [5] [7]. Unlike most β-lactams, aztreonam demonstrates minimal cross-reactivity in penicillin-allergic patients and lacks significant nephrotoxicity, offering a critical therapeutic alternative for Gram-negative infections when other β-lactams are contraindicated [4] [7]. Its clinical importance has resurged with the emergence of metallo-β-lactamase (MBL)-producing pathogens, against which aztreonam retains stability when combined with novel β-lactamase inhibitors [3] [5].

Historical Development and Discovery of Monobactams

The discovery of aztreonam stemmed from a targeted screening program initiated by scientists at Squibb (now Bristol-Myers Squibb) in the late 1970s, designed to identify naturally occurring monocyclic β-lactam compounds. This program employed a novel and highly specific screening method utilizing a mutant strain of E. coli hypersensitive to β-lactams and a chromogenic β-lactamase substrate to detect β-lactamase inhibition [1]. These efforts led to the isolation of sulfazecin and other monobactams from environmental bacteria, notably Chromobacterium violaceum, found in soil and water samples [1] [5]. While these natural monobactams exhibited only modest antibacterial activity, they served as crucial lead compounds, validating the concept that a monocyclic β-lactam nucleus could possess intrinsic antibacterial properties—contrary to the then-prevailing belief that bicyclic systems (e.g., penicillins, cephalosporins) were essential for significant activity [1] [3].

Extensive structure-activity relationship (SAR) studies focused on optimizing the side chains attached to the monobactam core (N-1 and C-3 positions). Systematic modifications, particularly the introduction of specific aminothiazole oxime and carboxylic acid-containing moieties, yielded aztreonam (originally designated SQ 26,776) [1] [5]. This synthetic derivative exhibited dramatically enhanced potency, pharmacokinetic properties, and β-lactamase stability compared to its natural precursors. Aztreonam received FDA approval in 1986, representing the culmination of this pioneering work and establishing the monobactam class as a therapeutically significant group of antibiotics [5].

Table 1: Key Milestones in Monobactam Discovery and Aztreonam Development

YearMilestoneSignificance
Late 1970sTargeted screening program initiatedRational approach to discover novel β-lactam structures
1981Isolation of Sulfazecin and other natural monobactamsProof of concept: Monocyclic β-lactams exist and possess bioactivity
1980-1984SAR optimization leading to Aztreonam (SQ 26,776)Enhanced potency, spectrum, and stability via synthetic chemistry
1986FDA approval of AztreonamFirst and only monobactam antibiotic approved for clinical use
2009/2010Approval of inhaled Aztreonam (Cayston®)Expanded use for Pseudomonas aeruginosa in cystic fibrosis
2010s-PresentDevelopment of Aztreonam-Avibactam combinationAddressing MBL-producing Enterobacterales

Structural Classification Within Beta-Lactam Antibiotics

Aztreonam belongs to the monobactam subclass of β-lactam antibiotics, defined by its monocyclic β-lactam core structure lacking a fused second ring system present in all other major β-lactam classes (penicillins, cephalosporins, carbapenems, cephamycins) [4] [6] [10]. This fundamental structural difference underpins its unique biological and immunological properties.

  • Core Structure (Monobactam Nucleus): Aztreonam possesses a 4-membered β-lactam ring (2-oxoazetidine-1-sulfonic acid) where the nitrogen atom (N-1) is linked directly to a sulfonic acid group (-SO₃H). This contrasts with penicillins (fused thiazolidine ring), cephalosporins (fused dihydrothiazine ring), and carbapenems (fused pyrroline ring with a carbon instead of sulfur) [5] [7] [10].
  • N-1 Substituent: The sulfonic acid group at N-1 is a hallmark of monobactams and contributes significantly to their Gram-negative selectivity and stability against many β-lactamases [1] [7].
  • C-3 Side Chain (Aminothiazole Oxime): The syn-configuration oxime group (-CH=NOR) linked to an aminothiazole ring at C-3 is critical for high affinity to penicillin-binding protein 3 (PBP3) of Gram-negative bacteria and for penetrating the outer membrane of these organisms. This side chain is structurally analogous to potent third-generation cephalosporins like ceftazidime (explaining the cross-allergy potential specifically with ceftazidime) [5] [7].
  • C-4 Side Chain (Carboxylic Acid): The methyl-substituted carboxylic acid group (-CH₃, -COOH) attached to the C-4 atom of the thiazole ring influences pharmacokinetic properties and contributes to zwitterionic characteristics, aiding penetration through Gram-negative porin channels [3] [7].

Table 2: Structural Features of Aztreonam and Their Functional Roles

Structural FeatureChemical DescriptionFunctional Role
β-Lactam Ring4-membered ring (Azetidinone)Essential for covalent binding to PBPs; Chemically reactive
N-1 Substituent-SO₃H (Sulfonic Acid)Key monobactam identifier; Enhances Gram-negative selectivity & β-lactamase stability
C-3 Side ChainSyn-Oximino Aminothiazole (Matching Ceftazidime)High affinity for Gram-negative PBP3; Outer membrane penetration
C-4 Side Chain-COOH (Carboxylic Acid) & Methyl GroupZwitterionic properties aiding porin permeation; Pharmacokinetic modulation
Overall ConfigurationMonocyclic (No fused ring)Minimizes cross-reactivity with penicillin/cephalosporin allergies

Significance in Antimicrobial Chemotherapy

Aztreonam holds distinct significance in the antimicrobial arsenal due to its unique spectrum, resistance profile, and role in managing specific resistance threats and patient populations:

  • Targeted Gram-Negative Activity: Aztreonam exhibits potent bactericidal activity against a broad range of aerobic Gram-negative bacilli, including members of the Enterobacteriaceae family (Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., Proteus spp., Serratia marcescens) and glucose-nonfermenting bacilli like Pseudomonas aeruginosa [1] [4] [5]. Crucially, it lacks clinically useful activity against Gram-positive bacteria and anaerobes. This narrow spectrum can be advantageous, minimizing disruption to the anaerobic flora (colonization resistance) in the gut, potentially reducing the risk of Clostridioides difficile infection compared to broader-spectrum agents [1] [2] [4].
  • Stability to β-Lactamases: Aztreonam demonstrates high stability to hydrolysis by many plasmid-encoded (e.g., TEM, SHV) and chromosomal (e.g., AmpC) β-lactamases, particularly those commonly associated with Gram-negative pathogens [1] [5]. While susceptible to extended-spectrum β-lactamases (ESBLs) and carbapenemases, its key advantage lies in its resistance to metallo-β-lactamases (MBLs; e.g., NDM, VIM, IMP), which efficiently hydrolyze almost all other β-lactams, including carbapenems [3] [5] [9]. This intrinsic MBL stability forms the basis for its use in combination with novel β-lactamase inhibitors active against serine enzymes.
  • Role Against Resistant Pathogens and in Combination Therapy: The MBL stability makes aztreonam a cornerstone for treating infections caused by MBL-producing Enterobacterales. However, as these strains often co-produce ESBLs and/or serine carbapenemases (e.g., KPC, OXA-48-like) that can hydrolyze aztreonam, it requires combination with inhibitors like avibactam (a diazabicyclooctane). Avibactam protects aztreonam from serine β-lactamases, creating a combination (e.g., aztreonam-avibactam, currently in advanced clinical trials) effective against MBL-producing strains resistant to virtually all other β-lactams [3] [5] [9].
  • Use in Penicillin-Allergic Patients: Due to significant structural differences (lack of a bicyclic ring, different R1 side chain compared to most penicillins/cephalosporins), aztreonam exhibits minimal cross-reactivity with IgE antibodies directed against penicillins or cephalosporins (excluding ceftazidime) [4] [7] [10]. This makes it a vital alternative for treating Gram-negative infections in patients with a history of immediate-type hypersensitivity (e.g., anaphylaxis, urticaria) to other β-lactams.
  • Inhaled Formulation: The development of aztreonam lysine (Cayston®) for inhalation represents a significant advancement in managing chronic Pseudomonas aeruginosa lung infections in cystic fibrosis (CF) patients [4] [5]. Delivered directly to the site of infection via a specialized nebulizer, this formulation achieves high local concentrations in the airways while minimizing systemic exposure and toxicity. Clinical trials demonstrated improvements in respiratory symptoms, pulmonary function, and reduced bacterial density, offering an additional tool for suppressive therapy in this challenging population [2] [4] [5].

Table 3: Aztreonam's Role in Addressing Antimicrobial Resistance Challenges

Resistance MechanismAztreonam's PropertiesClinical Significance
Metallo-β-Lactamases (MBLs: NDM, VIM, IMP)Intrinsic Stability (Not hydrolyzed)Retains activity where carbapenems/cephalosporins fail; Basis for combination therapy
AmpC β-LactamasesStableEffective against many Enterobacter spp., Citrobacter freundii, etc., derepressed for AmpC
ESBLs (e.g., CTX-M)HydrolyzedRequires combination with inhibitors (e.g., avibactam) for ESBL/MBL co-producers
Klebsiella pneumoniae Carbapenemase (KPC)HydrolyzedAztreonam-Avibactam combination effective
OXA-48-like CarbapenemasesHydrolyzedAztreonam-Avibactam combination effective
Porin Mutations (Reduced Permeability)Zwitterion facilitates porin passageMaintains activity against some strains resistant to larger β-lactams
Efflux PumpsVariable impactSusceptibility depends on pump type/expression level

Properties

CAS Number

149496-40-2

Product Name

Aztreonam

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid

Molecular Formula

Cl3H2InO

InChI

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1

SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N

Synonyms

Propanoic acid, 2-[[[1-(2-amino-4-thiazolyl)-2-[(2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methyl-, [2α,3β(Z)]-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.